4-Methyl-3-(morpholinosulfonyl)phenylboronic acid
Overview
Description
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is an organoboron compound with the chemical formula C11H16BNO5S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the 4-position and a morpholinosulfonyl group at the 3-position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through sulfonylation reactions using morpholine and a sulfonyl chloride derivative.
Final Assembly: The final compound is obtained by coupling the boronic acid intermediate with the morpholinosulfonyl intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholinosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Sulfonamides: Formed through nucleophilic substitution reactions involving the morpholinosulfonyl group.
Scientific Research Applications
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a morpholinosulfonyl group.
4-Methylphenylboronic Acid: Lacks the morpholinosulfonyl group.
3-Morpholinosulfonylphenylboronic Acid: Similar but without the methyl group at the 4-position.
Uniqueness
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is unique due to the presence of both the morpholinosulfonyl and methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for applications requiring specific functional group compatibility and reactivity.
Properties
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDBVOKHZSYLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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